molecular formula C14H15NO4 B14393307 1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-3-carbaldehyde CAS No. 88075-90-5

1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B14393307
CAS No.: 88075-90-5
M. Wt: 261.27 g/mol
InChI Key: ZTBXPJWZIUTWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-3-carbaldehyde is a chemical compound characterized by the presence of a trimethoxyphenyl group attached to a pyrrole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with pyrrole under specific conditions. One common method includes the use of an acid catalyst to facilitate the condensation reaction between the aldehyde and pyrrole. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, contributing to its bioactivity .

Comparison with Similar Compounds

Uniqueness: 1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-3-carbaldehyde is unique due to the combination of the trimethoxyphenyl group and the pyrrole ring with an aldehyde functional group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

88075-90-5

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)pyrrole-3-carbaldehyde

InChI

InChI=1S/C14H15NO4/c1-17-12-6-11(7-13(18-2)14(12)19-3)15-5-4-10(8-15)9-16/h4-9H,1-3H3

InChI Key

ZTBXPJWZIUTWPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=CC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.